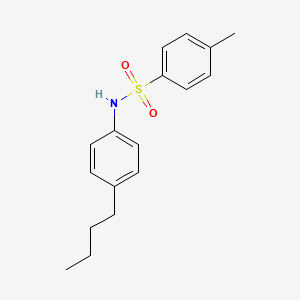![molecular formula C27H25N5O2 B11993068 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline CAS No. 303094-19-1](/img/structure/B11993068.png)
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazolo[1,5-a]pyrimidine core fused with a chromene ring system, which is further substituted with a methoxyphenyl group and a dimethylaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-neuroinflammatory effects.
Uniqueness
4-(6-(2-Methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline stands out due to its unique structural features, which combine the properties of triazolopyrimidines and chromenes
Propriétés
Numéro CAS |
303094-19-1 |
|---|---|
Formule moléculaire |
C27H25N5O2 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
4-[9-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-11-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H25N5O2/c1-31(2)18-14-12-17(13-15-18)25-23-24(30-27-28-16-29-32(25)27)19-8-4-7-11-22(19)34-26(23)20-9-5-6-10-21(20)33-3/h4-16,25-26H,1-3H3,(H,28,29,30) |
Clé InChI |
JVJUKJLDUWZDFU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5OC)NC6=NC=NN26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4,4,4-trifluoro-1-phenyl-1,3-butanedione](/img/structure/B11992997.png)
![(2E)-N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-3-phenyl-2-propenamide](/img/structure/B11993005.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)

![4-[(4-Nitro-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11993053.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993064.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
